5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione
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Overview
Description
5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione is an organic compound with the molecular formula C₁₄H₁₂O₆. It is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). This reaction is often carried out under basic conditions, using a base such as piperidine or pyridine, and is facilitated by heating .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
- 5,5-Dibromo-2,2-dimethyl-4,6-dioxane-1,3-dione
Uniqueness
5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione is unique due to its combination of the benzo[1,3]dioxole and dioxane moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12O6 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H12O6/c1-14(2)19-12(15)9(13(16)20-14)5-8-3-4-10-11(6-8)18-7-17-10/h3-6H,7H2,1-2H3 |
InChI Key |
CDTLWWMBMTUCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)C |
Origin of Product |
United States |
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